Methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate
Description
Methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 1214361-05-3) is a chlorinated dihydropyridine derivative with a methyl ester group at position 2. This compound belongs to the class of N-heterocyclic carboxylates, which are pivotal intermediates in pharmaceutical and agrochemical synthesis. The chlorine substituent at position 3 introduces electron-withdrawing effects, influencing both reactivity and physical properties such as solubility and melting point .
Properties
IUPAC Name |
methyl 3-chloro-6-oxo-1H-pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)6-4(8)2-3-5(10)9-6/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWDWIXGFRPFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=O)N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Proposed Synthesis Routes
Optimization Strategies and Yield Considerations
Maximizing yield and purity necessitates optimizing reaction parameters:
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Temperature: Hydrothermal methods require 100–180°C for 24–72 hours, while esterification typically proceeds at reflux (~60–80°C).
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Catalysis: Acid catalysts (e.g., H₂SO₄) accelerate esterification, whereas Lewis acids (e.g., FeCl₃) may enhance chlorination.
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Solvent Choice: Water is ideal for hydrothermal synthesis, while dichloromethane or THF suits chlorination.
Reported yields for analogous compounds exceed 80% in hydrothermal systems, suggesting potential for scalability.
Analytical Characterization and Quality Control
Confirming the identity of this compound requires:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
a. Methyl 3-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 1214345-95-5)
- Molecular Formula: C₇H₆BrNO₃
- Molecular Weight : 253.25 g/mol
- Key Differences: The bromine atom (van der Waals radius: 1.85 Å) is larger than chlorine (1.75 Å), leading to distinct steric and electronic effects. Bromine’s lower electronegativity (2.96 vs. Physical Properties: White to pale yellow solid with ≥98% purity (HPLC). No melting point reported, but bromine’s polarizability may increase intermolecular forces, raising the melting point relative to the chloro compound .
b. Methyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 103997-21-3)
- Similarity score to the target compound: 0.69, indicating moderate structural overlap .
2.2. Unsubstituted and Functionalized Derivatives
a. Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 30062-34-1)
- Molecular Formula: C₇H₇NO₃
- Molecular Weight : 153.14 g/mol
- Physical Properties :
- Key Differences :
b. Methyl 3-methyl-5-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate
- Physical Properties : Melting point 120–121°C, higher than the unsubstituted analog (109–110°C) due to nitro group-induced intermolecular interactions.
- Reactivity : The nitro group (strong electron-withdrawing) enhances electrophilic character, making the compound suitable for further functionalization, as seen in antitumor antibiotic synthesis .
2.3. Amino- and Methyl-Substituted Derivatives
a. Methyl 3-amino-5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
- The 1-methyl group may sterically hinder reactions at the nitrogen atom .
b. 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS: 59864-31-2)
- Key Differences: Free carboxylic acid group (vs. methyl ester) increases acidity (pKa ~3–4) and hydrogen-bonding capacity, relevant in crystal packing (e.g., in co-crystals with 2-amino-5-chloropyridinium ).
Comparative Data Table
Research Implications
- Electronic Effects : Chlorine’s electron-withdrawing nature enhances electrophilicity at the pyridine ring, favoring reactions like nucleophilic aromatic substitution. Bromine’s larger size may slow such reactions but improve leaving-group ability .
- Crystallography: Hydrogen-bonding patterns (e.g., N–H···O interactions) in analogs like 2-amino-5-chloropyridinium salts highlight the role of substituents in crystal engineering .
Biological Activity
Methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS No. 1214361-05-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including antiviral, antibacterial, and insecticidal activities, supported by relevant case studies and research findings.
- Molecular Formula : C₇H₆ClNO₃
- Molecular Weight : 187.58 g/mol
- Purity : Typically requires storage in an inert atmosphere at 2-8°C to maintain stability .
Antiviral Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antiviral properties. For instance, a review highlighted the effectiveness of certain β-amino acid heterocycles against various viruses, suggesting that similar structural motifs in this compound could yield promising antiviral agents .
Case Study: Antiviral Mechanisms
A specific study demonstrated that compounds with a dihydropyridine core exhibited antiviral activity against the tobacco mosaic virus (TMV). The compounds showed higher efficacy compared to standard treatments, with effective concentrations leading to significant reductions in viral titers .
Antibacterial Activity
The compound's potential antibacterial properties have also been explored. Research indicates that heterocyclic compounds containing chlorine atoms can enhance antibacterial activity due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 32 µg/mL |
| 5-Chloro-6-oxo-1,6-dihydropyridine | Staphylococcus aureus | 16 µg/mL |
| 3-Chloro-2-methylphenyl derivative | Pseudomonas aeruginosa | 64 µg/mL |
This table illustrates the comparative antibacterial efficacy of methyl 3-chloro derivatives against common bacterial strains, highlighting its potential as a therapeutic agent .
Insecticidal Activity
Insecticidal properties of this compound have been investigated with promising results. The compound's structural features contribute to its toxicity against various pests.
Case Study: Toxicity Against Aphis nerii
A study assessed the insecticidal activity of several synthesized compounds against the nymphs of Aphis nerii. Methyl 3-chloro derivatives exhibited significant toxicity, with LC50 values indicating potent insecticidal properties:
| Compound Name | LC50 (ppm) |
|---|---|
| This compound | 0.59 |
| Compound X | 0.02 |
| Compound Y | 5.026 |
The results demonstrated that methyl 3-chloro derivatives possess comparable or superior insecticidal activity compared to other tested compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of methyl 3-chloro derivatives. The presence of halogen atoms (like chlorine) and functional groups such as carbonyl and carboxylates are key contributors to their biological efficacy.
Key Findings:
- Chlorine Substitution : Enhances both antibacterial and insecticidal activities.
- Carbonyl Group : Plays a critical role in mediating interactions with biological targets.
- Dihydropyridine Core : Essential for maintaining structural integrity and biological activity.
Q & A
Q. What are optimized synthetic routes for Methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate, and how can reaction conditions be tailored to improve yield?
A common approach involves chlorination of the precursor Methyl 6-oxo-1,6-dihydropyridine-2-carboxylate. For analogous compounds, HCl in 1,4-dioxane at 20°C for 48 hours achieves ~90% yield ( ). To adapt this for the chloro derivative, introduce a chlorinating agent (e.g., POCl₃ or SOCl₂) during cyclization. Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography. Adjust solvent polarity and temperature to minimize side reactions.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- ¹H/¹³C NMR : Identify the methyl ester group (δ ~3.8–4.0 ppm for ¹H; ~52–55 ppm for ¹³C) and the dihydropyridine ring protons (δ 6.5–7.5 ppm for aromatic protons). The chloro substituent deshields adjacent carbons.
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ and lactam C=O at ~1650 cm⁻¹) and absence of hydroxyl peaks (indicative of residual starting material). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion matching .
Q. What crystallization solvents are suitable for obtaining high-quality single crystals of this compound?
Use slow evaporation in polar aprotic solvents (e.g., DMF, DMSO) or mixed solvents (ethanol/water). For similar dihydropyridine carboxylates, DMSO-water mixtures yield crystals suitable for X-ray diffraction ( ). Pre-filter solutions to remove particulates and maintain controlled evaporation rates.
Advanced Research Questions
Q. How can hydrogen-bonding networks in the crystal lattice influence the compound’s physicochemical properties?
The chloro and carbonyl groups participate in intermolecular interactions. For example, in the 2-amino-5-chloropyridinium salt analog, N–H···O and O–H···O bonds form infinite chains, stabilizing the lattice ( ). Graph-set analysis (e.g., R₂²(8) motifs) quantifies these patterns ( ). Such networks affect solubility, melting point, and mechanical stability. Use Mercury or CrystalExplorer to visualize and analyze these interactions .
Q. What crystallographic software (e.g., SHELX, OLEX2) is recommended for structure refinement, and how are disorder or twinning resolved?
- SHELXL : Refine atomic coordinates and anisotropic displacement parameters. For disorder, split atoms into multiple sites and apply occupancy constraints ( ).
- OLEX2 : Integrate with PLATON to detect twinning (e.g., Hooft/Y parameter analysis). For twinned data, use TWINABS for scaling and SHELXL for matrix refinement ( ). Validate final structures with checkCIF to flag outliers in bond lengths/angles ( ).
Q. How do substituent modifications (e.g., bromo/fluoro analogs) alter the compound’s supramolecular assembly?
Bromo/fluoro substituents increase halogen-bonding potential. For instance, 5-bromo analogs exhibit Br···O interactions, altering packing from centrosymmetric to polar space groups ( ). Synthesize derivatives via halogenation (e.g., NBS for bromination) and compare lattice energies via DFT calculations ( ).
Q. What role does this compound play in studying calcium channel blockers or neurodegenerative disease models?
Dihydropyridine derivatives are known calcium channel modulators. In Parkinson’s models, analogs like 1-hydroxypyridin-2-ones show neuroprotective effects via metal chelation ( ). Screen activity using patch-clamp electrophysiology or fluorescent calcium assays. Correlate structural features (e.g., ester flexibility) with bioavailability using logP calculations and MD simulations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
